molecular formula C23H18N4O3S B2981291 2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1226451-49-5

2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

カタログ番号: B2981291
CAS番号: 1226451-49-5
分子量: 430.48
InChIキー: WPCSCNKEUJXKHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a small molecule chemical reagent intended for research and development purposes. This compound features a phthalazin-1(2H)-one core, a scaffold recognized in medicinal chemistry for its diverse biological activities . The structure is substituted with a thiomorpholine group, a common pharmacophore known to influence molecular interactions and pharmacokinetic properties , and an N-aryl acetamide moiety bearing a trifluoromethyl group, which can enhance metabolic stability and binding affinity. Compounds with these structural features are frequently explored in pharmaceutical research for various applications, including the investigation of new therapeutic agents . This product is provided exclusively for laboratory research use. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory environment.

特性

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-2-15-8-10-16(11-9-15)21-24-19(30-25-21)14-26-18-12-13-31-20(18)22(28)27(23(26)29)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSCNKEUJXKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C22H22F3N3O2SC_{22}H_{22}F_3N_3O_2S, with a molecular weight of approximately 439.5 g/mol. The structure features a phthalazine core substituted with a thiomorpholine and a trifluoromethyl phenyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 25.9 µM against S. aureus and 12.9 µM against MRSA isolates, suggesting significant antibacterial properties .
  • Bactericidal Activity : The minimum bactericidal concentration (MBC) values were equal to the MIC values, indicating that the compound not only inhibits bacterial growth but also kills the bacteria .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties through various in vitro assays.

  • NF-kB Inhibition : Certain derivatives of this compound showed a notable decrease in NF-kB activity, which is pivotal in inflammatory responses. For instance, compounds with specific substitutions on the phenyl ring demonstrated a 10–15% reduction in NF-kB activity .
  • Cell Viability Assays : The compound's effect on cell viability was assessed using various cancer cell lines, revealing that it maintains a favorable safety profile while exerting anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

SubstituentBiological ActivityRemarks
TrifluoromethylIncreased potency against MRSAEnhances lipophilicity and electron-withdrawing properties
ThiomorpholineEssential for antimicrobial activityContributes to overall molecular stability
Phenyl ring substitutionsModulate anti-inflammatory effectsPosition and type of substituents significantly influence activity

Case Studies

  • Antimicrobial Efficacy : A study tested this compound alongside other derivatives against clinical isolates of MRSA. It was found that modifications to the thiomorpholine moiety significantly impacted efficacy, highlighting the importance of structural variations in enhancing antimicrobial properties .
  • Inflammation Models : In vivo models of inflammation demonstrated that compounds similar to this one reduced markers of inflammation significantly compared to control groups, indicating potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis .

類似化合物との比較

Key Structural Features and Substitutions

The following table highlights structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Heterocyclic Substituent Phenyl Substituent Notable Features
Target Compound Phthalazinone 4-Thiomorpholin 2-(Trifluoromethyl)phenyl Sulfur-containing thiomorpholin enhances stability; trifluoromethyl improves bioavailability
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () Acetamide 1,3,4-Thiadiazole-2-thiol 4-(Trifluoromethyl)phenyl Thiadiazole-thiol group may increase metal-binding capacity
2-(1′H-Spiro[cycloheptane-1,2′-quinazolin]-4′-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide Spiro[cycloheptane-quinazolin] Quinazolin-4′-ylsulfanyl 2-(Trifluoromethyl)phenyl Spiro architecture introduces conformational rigidity; sulfanyl linker aids solubility
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () Oxomorpholin 4-Acetyl-6,6-dimethyl-2-oxo 4-Isopropylphenyl Oxomorpholin with acetyl and dimethyl groups may reduce metabolic degradation
N-(4-(1-(2,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(purin-7-yl)acetamide () Purine 1,2,3-Triazol-4-yl 2,5-Bis(trifluoromethyl)phenyl Triazole and purine groups enable π-π stacking; bis-CF3 enhances hydrophobicity

Hydrogen Bonding and Crystallography

  • The target compound’s phthalazinone and thiomorpholin groups likely form intramolecular hydrogen bonds, stabilizing its conformation. Similar patterns are observed in oxomorpholin derivatives (), where carbonyl groups participate in H-bonding networks .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The thiomorpholin group in the target compound may increase logP compared to morpholine analogs (), enhancing membrane permeability.
  • Solubility : The 2-(trifluoromethyl)phenyl group reduces aqueous solubility relative to unsubstituted phenyl analogs but improves binding to hydrophobic pockets in target proteins .
  • Metabolic Stability : Sulfur in thiomorpholin could slow oxidative metabolism compared to oxygen-containing morpholin derivatives .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is often employed: (1) React 2-chloro-N-sulfamoylphenyl acetamide with thiomorpholine and sulfur to form the thiomorpholinyl intermediate, followed by (2) coupling with 2-(trifluoromethyl)aniline. Optimization involves adjusting reaction times (e.g., 3–24 hours), stoichiometric ratios (e.g., 1:1.5 for acetyl chloride), and solvent systems (e.g., CH₂Cl₂ for acetylation steps). Sequential addition of reagents (e.g., Na₂CO₃ and acetyl chloride in split doses) improves yield . Purification via silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) ensures purity.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., thiomorpholinyl protons at δ 3.31–4.90 ppm, trifluoromethylphenyl aromatic protons at δ 7.16–7.69 ppm) and ESI/APCI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 347). FT-IR can validate carbonyl stretches (C=O at ~1680 cm⁻¹) and thiomorpholine S=O bonds (~1150 cm⁻¹) .

Q. What chromatographic methods are effective for assessing purity during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with CH₂Cl₂/MeOH (9:1) monitors reaction progress. For quantitative purity, HPLC using a C18 column (gradient: 0.1% TFA in H₂O to acetonitrile) with UV detection at 254 nm resolves impurities. Retention times should align with reference standards .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–9) and incubate the compound at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS and quantify stability using peak area normalization. Acidic conditions (pH <3) may hydrolyze the acetamide moiety, necessitating protective formulation strategies .

Advanced Research Questions

Q. How can contradictions in biological activity data across different in vitro models be resolved?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., cell viability vs. target enzyme inhibition). For example, if cytotoxicity in cancer cell lines conflicts with weak kinase inhibition, perform pharmacokinetic profiling to assess cellular uptake. Adjust experimental parameters (e.g., serum concentration in media) to mimic physiological conditions .

Q. What strategies elucidate the mechanism of action involving the thiomorpholinyl and trifluoromethylphenyl groups?

  • Methodological Answer : Conduct competitive binding assays with radiolabeled ligands (e.g., ³H-ATP for kinase targets) to determine IC₅₀ values. Site-directed mutagenesis of putative binding residues (e.g., cysteine in the ATP-binding pocket) can confirm interactions. Computational docking (e.g., AutoDock Vina) models the compound’s orientation relative to the trifluoromethylphenyl group’s hydrophobic interactions .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer : (1) Synthesize analogs with substitutions at the thiomorpholinyl (e.g., replacing sulfur with oxygen) and trifluoromethylphenyl (e.g., -CF₃ to -Cl) positions. (2) Test analogs in a panel of assays (e.g., antimicrobial, kinase inhibition). (3) Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity/logP with activity. Evidence from morpholine-derived analogs suggests acetyl modifications enhance solubility without compromising activity .

Q. What computational approaches validate the compound’s binding affinity to proposed targets?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns. Compare binding free energies (ΔG) via MM-PBSA calculations. Validate docking poses with cryo-EM or X-ray crystallography if co-crystals are obtainable. For example, the thiomorpholinyl group may stabilize hydrogen bonds with Asp86 in kinase targets .

Q. How can researchers troubleshoot low yields in the final acetylation step?

  • Methodological Answer : (1) Ensure anhydrous conditions (use molecular sieves). (2) Optimize acyl chloride equivalents (1.5–2.0 eq.) and reaction time (3–12 hours). (3) Replace Na₂CO₃ with Et₃N as a base to minimize hydrolysis. (4) Monitor by TLC (Rf ~0.5 in hexane/EtOAc 3:1). Evidence shows split-dose addition of acetyl chloride improves yields to ~58% .

Q. What methods assess the compound’s selectivity profile against off-target receptors?

  • Methodological Answer :
    Use high-throughput screening (e.g., Eurofins Panlabs®) across 100+ receptors/enzymes. Focus on structurally related targets (e.g., GPCRs, cytochrome P450 isoforms). Thermal shift assays (DSF) quantify binding to off-target proteins by monitoring melting temperature (Tm) shifts. A >2°C ΔTm indicates significant interaction .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。